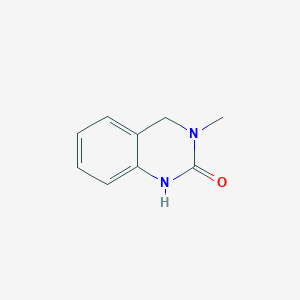

3-Methyl-3,4-Dihydroquinazolin-2(1h)-One

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-7-4-2-3-5-8(7)10-9(11)12/h2-5H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINUUQLRYXHAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397239 | |

| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24365-65-9 | |

| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one

CAS Number: 24365-65-9 Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold in Modern Drug Discovery

3-Methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound built upon the quinazolinone core. This structural motif is recognized in medicinal chemistry as a "privileged scaffold" due to its recurrence in a multitude of biologically active molecules.[1][2] The dihydroquinazolinone framework offers a rigid, three-dimensional structure with strategically positioned hydrogen bond donors and acceptors, making it an ideal template for designing ligands that can interact with a wide array of biological targets.

Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer[3][4], antimicrobial[5][6][7], anti-inflammatory, and central nervous system (CNS) effects.[8] The N-methyl substitution at the 3-position, as seen in the title compound, modulates the molecule's polarity and metabolic stability, representing a key vector for synthetic elaboration in drug discovery programs. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, chemical characterization, and the therapeutic potential suggested by its molecular architecture.

Physicochemical & Spectroscopic Data

A thorough characterization is paramount for confirming the identity and purity of a synthesized compound. Below are the key physicochemical and spectroscopic parameters for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 24365-65-9 | [4][9][10][11][12] |

| Molecular Formula | C₉H₁₀N₂O | [4][9][10][11][12] |

| Molecular Weight | 162.19 g/mol | [4][10][12] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | 200-203 °C | [4] |

| SMILES | CN1Cc2ccccc2NC1=O | [4][10] |

| InChI Key | GINUUQLRYXHAPB-UHFFFAOYSA-N | [4][9] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural elucidation. The spectrum for this compound has been reported and is available through public databases.[9] The expected signals are consistent with the proposed structure.

-

Predicted ¹H NMR (DMSO-d₆, 400 MHz) Chemical Shifts (δ):

-

~9.0 ppm (s, 1H, -NH-)

-

~7.1-6.7 ppm (m, 4H, Ar-H)

-

~4.3 ppm (s, 2H, -CH₂-)

-

~2.9 ppm (s, 3H, N-CH₃)

-

-

-

-

Predicted ¹³C NMR (DMSO-d₆, 100 MHz) Chemical Shifts (δ):

-

~155 ppm (C=O)

-

~138 ppm (Ar-C, quaternary)

-

~127 ppm (Ar-CH)

-

~122 ppm (Ar-CH)

-

~118 ppm (Ar-C, quaternary)

-

~115 ppm (Ar-CH)

-

~114 ppm (Ar-CH)

-

~45 ppm (-CH₂-)

-

~29 ppm (N-CH₃)

-

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

Characteristic IR Absorption Bands (cm⁻¹):

-

3200-3300 cm⁻¹: N-H stretching vibration from the amide group.

-

2900-3000 cm⁻¹: C-H stretching from the methyl and methylene groups.

-

~1650 cm⁻¹: A strong C=O stretching vibration, characteristic of the cyclic urea (amide) carbonyl.

-

1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Expected Molecular Ion Peak (EI+ or ESI+): [M+H]⁺ at m/z = 163.08.

-

Synthesis and Mechanistic Insights

The synthesis of the 3,4-dihydroquinazolin-2(1H)-one core typically relies on the cyclization of an appropriately substituted ortho-aminobenzyl precursor. The most logical and efficient pathway to the title compound involves a two-step sequence starting from the readily available 2-aminobenzylamine.

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis of related heterocyclic systems.[15][16] Researchers should perform their own optimization.

Step 1: Synthesis of N-(2-aminobenzyl)-N'-methylurea

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminobenzylamine (1.0 eq) and anhydrous dichloromethane (DCM) to create a ~0.2 M solution. Cool the flask to 0 °C in an ice bath.

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the stirred solution of 2-aminobenzylamine over 30 minutes, maintaining the temperature at 0 °C. Causality: Triphosgene serves as a safer, solid phosgene equivalent that reacts with the more nucleophilic aliphatic amine to form an intermediate isocyanate. Dropwise addition at low temperature controls the exothermic reaction and minimizes side products.

-

Amine Addition: After the addition is complete, add a solution of methylamine (1.1 eq, e.g., as a solution in THF or bubbled as a gas) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude urea intermediate. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

-

Reaction Setup: Dissolve the crude N-(2-aminobenzyl)-N'-methylurea from Step 1 in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Base Addition: To this solution, add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Causality: The strong base deprotonates the aromatic amine (aniline nitrogen), which is less basic but becomes a potent intramolecular nucleophile.

-

Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours, or until TLC indicates the consumption of the starting material. Causality: The heating provides the necessary activation energy for the intramolecular nucleophilic attack of the anilide anion onto the urea carbonyl, followed by the elimination of a leaving group (in this case, the other amine) to form the stable 6-membered ring.

-

Purification: Cool the reaction mixture and carefully quench with water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure title compound.

Biological Activity and Therapeutic Potential

While specific biological screening data for this compound (CAS 24365-65-9) is not extensively reported in peer-reviewed literature, the therapeutic potential of this scaffold is well-established through the study of its derivatives. The core structure serves as a versatile starting point for the development of potent therapeutic agents.

Figure 2: Established Bioactivities of the Dihydroquinazolinone Scaffold

Caption: Diverse biological activities reported for dihydroquinazolinone derivatives.

-

Anticancer Activity: Numerous derivatives have been synthesized and evaluated as potent anticancer agents.[3] Their mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as tyrosine kinases (e.g., EGFR-TKIs). Studies have demonstrated cytotoxicity against a range of cancer cell lines, including breast, ovarian, and liver cancer cells.[3][4]

-

Antimicrobial Properties: The quinazolinone nucleus is a component of several compounds with significant antibacterial and antifungal properties.[5][6][7] Modifications to the core structure have yielded derivatives active against resistant strains of bacteria like Staphylococcus aureus.[12]

-

Antiviral Research: The 3,4-dihydroquinazolin-2(1H)-one scaffold has been identified as a novel chemotype for non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing potent activity against wild-type HIV-1.

-

Central Nervous System (CNS) Applications: Certain quinazolinone derivatives have been investigated for their anticonvulsant and CNS depressant activities, highlighting their potential for treating neurological disorders.[8]

The title compound, this compound, represents a foundational structure within this pharmacologically important class. It is an ideal candidate for further derivatization and biological screening to explore its own therapeutic potential and to serve as a key intermediate in the synthesis of more complex, next-generation drug candidates.

Conclusion

This compound is a chemically tractable and synthetically accessible molecule belonging to a class of compounds with immense therapeutic relevance. Its straightforward synthesis from common starting materials, combined with the proven pharmacological importance of the dihydroquinazolinone scaffold, makes it a molecule of high interest to researchers in medicinal chemistry and drug development. This guide provides the essential technical information to enable its synthesis, characterization, and use as a platform for future discovery. Further investigation into the specific biological profile of this parent compound is warranted and represents a promising area for future research.

References

- 1. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinone synthesis [organic-chemistry.org]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-[2-(2,3-dihydro-5-phenyl-4-substituted-3H-1,2,4- triazole-3-thione-2-yl)-acetylamino]-2-methyl-4(3H)-quinazolinones and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | C9H10N2O | CID 3846558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 1pchem.com [1pchem.com]

- 10. scbt.com [scbt.com]

- 11. rsc.org [rsc.org]

- 12. acgpubs.org [acgpubs.org]

- 13. 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 14. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN1475481A - A kind of method of synthesizing methyl carbamate - Google Patents [patents.google.com]

- 16. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-3,4-Dihydroquinazolin-2(1h)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data and computational predictions to offer a robust profile of the molecule. We delve into its chemical identity, structural features, spectroscopic profile, and key physicochemical parameters such as melting point, solubility, and lipophilicity. Furthermore, this guide presents standardized experimental protocols for property determination and discusses the implications of these properties for research and development applications.

Introduction and Scientific Context

The dihydroquinazolinone scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] This versatility has led to its incorporation into numerous pharmacologically active agents, including anticancer and anti-inflammatory drugs.[2][3] this compound is a specific derivative within this class, characterized by a methyl group at the N3 position. Understanding its fundamental physicochemical properties is a critical prerequisite for any application, from designing new synthetic routes to formulating it for biological assays or developing it as a potential therapeutic agent.[4]

This guide serves as a centralized resource, detailing the essential chemical and physical data for this compound. The information herein is curated to support rational experimental design, ensure compound integrity, and accelerate research and development efforts.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent experimental work. The primary identifiers and structural details for this compound are as follows:

-

Chemical Name: this compound

-

Synonyms: 3-methyl-1,4-dihydroquinazolin-2-one[5]

-

CAS Number: 24365-65-9[5]

-

Molecular Formula: C₉H₁₀N₂O[5]

-

InChI Key: GINUUQLRYXHAPB-UHFFFAOYSA-N[5]

The molecule consists of a benzene ring fused to a dihydropyrimidine ring, forming the core bicyclic system. The methyl substituent at the N3 position distinguishes it from the parent dihydroquinazolinone structure.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The key experimental and computationally predicted properties for this compound are summarized below.

| Property | Value | Source (Reference) | Notes |

| Physical Appearance | White to off-white solid/powder | General observation | |

| Melting Point | 200-203 °C (lit.) | [6] | A sharp melting range indicates high purity. |

| Boiling Point | 366.0 ± 35.0 °C | [6] | Predicted value. |

| LogP (Octanol/Water) | 1.66 | [7] | Computationally predicted. Indicates moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | [7] | Suggests good potential for cell membrane permeability. |

| Hydrogen Bond Donors | 1 | [7] | The N1-H group. |

| Hydrogen Bond Acceptors | 1 | [7] | The carbonyl oxygen (C=O). |

| Rotatable Bonds | 0 | [7] | Indicates a rigid structure. |

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the identity and purity of a chemical sample. While a comprehensive set of spectra for this specific compound is not publicly aggregated, typical spectral features can be inferred from the known structure and data from related analogs.[8][9]

-

¹H NMR (Proton NMR): Expected signals would include aromatic protons on the benzene ring (typically in the δ 6.5-7.5 ppm range), a singlet for the methylene protons (-CH₂-) at C4, a singlet for the methyl group (-CH₃) at N3, and a broad singlet for the N1-H proton.[8]

-

¹³C NMR (Carbon NMR): Key signals would include the carbonyl carbon (C=O) around δ 160-165 ppm, aromatic carbons, the methylene carbon (C4), and the methyl carbon (N-CH₃).[8]

-

Infrared (IR) Spectroscopy: Characteristic peaks would include a strong C=O stretching vibration (around 1650-1680 cm⁻¹), N-H stretching (around 3200-3300 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

-

Mass Spectrometry (MS): The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of 163.0866.

Experimental Protocols and Methodologies

To ensure reproducibility and accuracy, standardized protocols are paramount. The following section outlines methodologies for determining key physicochemical properties.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of this compound involves initial identity confirmation followed by detailed property measurement.

Caption: General workflow for the physicochemical characterization of a chemical compound.

Protocol: Melting Point Determination

Rationale: The melting point is a fundamental physical property used to identify a substance and assess its purity. A sharp, well-defined melting range is indicative of a pure compound.

Methodology (Capillary Method):

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (200 °C).[6]

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical parameter for drug development, directly impacting absorption and bioavailability. The shake-flask method (OECD Guideline 105) is the gold-standard for its determination.

References

- 1. 4-Methyl-3,4-dihydroquinazolin-2(1H)-one | 31402-74-1 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | C9H10N2O | CID 3846558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-DIHYDRO-3-METHYL-2(1H)-QUINAZOLINONE CAS#: 24365-65-9 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

3-Methyl-3,4-Dihydroquinazolin-2(1h)-One molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-One

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Within this class, the reduced dihydroquinazolinone derivatives represent a significant area of research, offering unique three-dimensional structures crucial for targeted drug design. This technical guide provides a detailed examination of a specific derivative, this compound. We will explore its molecular architecture, the causal factors dictating its preferred conformation, and the experimental methodologies used for its characterization. This document serves as a foundational resource for professionals engaged in the synthesis, analysis, and application of heterocyclic compounds in drug discovery.

Introduction: The Significance of the Dihydroquinazolinone Core

Quinazolinone-based compounds have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2] The saturation of the pyrimidinone ring to form dihydroquinazolinones introduces conformational flexibility and specific stereochemical features. These attributes are pivotal for optimizing interactions with biological targets. This compound is a fundamental representative of this class, providing a model system for understanding the structure-activity relationships that govern the therapeutic potential of its more complex analogues. An in-depth analysis of its structure is therefore essential for the rational design of next-generation therapeutic agents.

Molecular Structure and Physicochemical Properties

The foundational identity of this compound is established by its unique arrangement of atoms and its resulting physical and chemical characteristics.

Core Structure and Nomenclature

The molecule consists of a benzene ring fused to a dihydropyrimidinone ring. This bicyclic system is characterized by a carbonyl group at the C2 position, a methyl substituent on the nitrogen at position 3 (N3), and two hydrogen atoms at the C4 position, resulting in a methylene bridge.

-

IUPAC Name: 3-methyl-1,4-dihydroquinazolin-2-one[3]

Below is a diagram illustrating the core scaffold with standard atom numbering.

Caption: Numbering scheme for the this compound scaffold.

Physicochemical Data

The physicochemical properties of a compound are critical predictors of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Melting Point | 200-203 °C | |

| LogP | 1.66 | [4] |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Rotatable Bonds | 0 | [4] |

Synthesis and Spectroscopic Characterization

The synthesis and structural confirmation of this compound rely on established organic chemistry reactions and analytical techniques.

Synthetic Pathway

A common and efficient method for the synthesis of the dihydroquinazolinone core involves the reaction of a 2-aminobenzylamine derivative with a carbonylating agent. For N-substituted variants like the title compound, a reductive amination followed by cyclization is a viable strategy.

Caption: General synthetic workflow for N3-substituted dihydroquinazolinones.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-(aminomethyl)aniline.

Materials:

-

2-(aminomethyl)aniline

-

Triphosgene

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen atmosphere apparatus

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-(aminomethyl)aniline (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Carefully add a solution of triphosgene (approx. 1.0 eq) in THF to the reaction mixture. Caution: Triphosgene is highly toxic and moisture-sensitive.

-

A colorless solid is expected to precipitate. Continue stirring the mixture for 30-60 minutes at room temperature to ensure the reaction goes to completion.[5]

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract the product several times with ethyl acetate.

-

Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (NMR, IR, MS) of the final product, which should match the expected data. Purity can be assessed by techniques like HPLC or melting point determination.

Spectroscopic Data Interpretation

Spectroscopy provides the definitive "fingerprint" of the molecular structure.

| Technique | Characteristic Signature | Interpretation |

| ¹H NMR | δ ~8.9 (s, 1H), δ ~7.1-6.7 (m, 4H), δ ~4.3 (s, 2H), δ ~3.0 (s, 3H) | The singlet around 8.9 ppm corresponds to the N1-H proton. The multiplet in the 6.7-7.1 ppm range is characteristic of the four protons on the benzene ring. The singlet at ~4.3 ppm represents the two methylene protons at C4. The singlet around 3.0 ppm is from the three protons of the N3-methyl group. |

| ¹³C NMR | δ ~164, δ ~148-114, δ ~67, δ ~30 | The peak around 164 ppm is indicative of the C=O carbonyl carbon. The series of peaks between 148 and 114 ppm corresponds to the carbons of the aromatic ring. The signal near 67 ppm is from the C4 methylene carbon, and the peak around 30 ppm is from the N3-methyl carbon.[6][7] |

| IR (KBr) | ~3300-3180 cm⁻¹, ~1660-1650 cm⁻¹, ~1610 cm⁻¹ | The broad peak in the 3300-3180 cm⁻¹ region is due to the N-H stretching vibration. The strong absorption band at ~1650 cm⁻¹ is characteristic of the amide C=O stretch. The peak at ~1610 cm⁻¹ is typical for C=C stretching in the aromatic ring.[6][7] |

| Mass Spec. | m/z = 162 (M⁺) | The molecular ion peak confirms the molecular weight of the compound. |

Conformational Analysis

While a 2D structure shows connectivity, the biological function of a molecule is dictated by its 3D shape or conformation. The dihydropyrimidinone ring of this compound is not planar.

The Non-Planar Dihydropyrimidinone Ring

The presence of the sp³-hybridized C4 atom breaks the planarity of the six-membered heterocyclic ring. To minimize ring strain and steric interactions, this ring adopts a puckered conformation. X-ray crystallography studies on similar dihydroquinazolinone derivatives have shown that the ring often exists in a sofa conformation .[8]

In this arrangement, five of the atoms (N1, C2, N3, C8a, C4a) lie roughly in a plane, while the C4 atom is displaced significantly out of this plane.[8]

Caption: Logical flow of factors leading to the sofa conformation.

Influence of the N3-Methyl Group

The methyl group at the N3 position is a key conformational determinant. The puckering of the ring creates two distinct, non-equivalent positions for substituents on the ring atoms: pseudo-axial and pseudo-equatorial. These are analogous to the axial and equatorial positions in cyclohexane.

The N3-methyl group will preferentially occupy the pseudo-equatorial position to minimize steric clashes with the rest of the molecule, particularly the protons on the fused benzene ring. This is a classic example of avoiding unfavorable 1,3-diaxial-type interactions that would destabilize a pseudo-axial conformation.[9] The energy difference between these two conformations dictates that the pseudo-equatorial conformer is overwhelmingly favored at equilibrium.

Understanding this conformational preference is critical for drug design, as the spatial orientation of substituents on the dihydroquinazolinone core directly influences how the molecule fits into the binding pocket of a target protein.

Conclusion

This compound serves as an exemplary model for understanding the fundamental structural and conformational properties of the dihydroquinazolinone class of compounds. Its synthesis is straightforward, and its structure is readily confirmed by standard spectroscopic methods. The critical takeaway for researchers is the non-planar, sofa-like conformation of the heterocyclic ring, a feature driven by the sp³-hybridized C4 atom. This puckering, combined with the strong preference of the N3-methyl group for a pseudo-equatorial position, defines the molecule's three-dimensional architecture. These insights are indispensable for the rational design and optimization of novel dihydroquinazolinone derivatives as potential therapeutic agents.

References

- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | C9H10N2O | CID 3846558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 3,4-DIHYDROQUINAZOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

The Quinazolinone Core: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold, a fused bicyclic system comprising a benzene ring and a pyrimidine ring, stands as a "privileged structure" in the field of medicinal chemistry.[1][2] Its remarkable structural versatility and ability to interact with a multitude of biological targets have led to the development of a wide array of therapeutic agents.[3][4] This guide provides a comprehensive exploration of the biological significance of the quinazolinone core, delving into its fundamental chemistry, diverse pharmacological activities, and pivotal role in the design of novel therapeutics. We will examine its influence across key disease areas, including oncology, infectious diseases, and central nervous system disorders, supported by mechanistic insights, structure-activity relationships, and a case study of a clinically successful quinazolinone-based drug.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. The quinazolinone core perfectly embodies this concept.[1] Its rigid, planar structure provides a defined orientation for substituent groups, while the nitrogen atoms and the carbonyl group offer key hydrogen bonding capabilities.[5] Furthermore, the aromatic system allows for crucial π-π stacking interactions with biological macromolecules.[5]

Systematic modifications at various positions of the quinazolinone ring, particularly at the N-3 and C-6/C-7 positions, can generate large libraries of structurally diverse compounds for high-throughput screening and structure-activity relationship (SAR) studies.[5] This inherent modifiability is a significant advantage in the quest for new lead compounds and the optimization of drug activity.[5]

Caption: General structure of the 4(3H)-quinazolinone core.

Synthetic Strategies: Building the Quinazolinone Framework

The accessibility of a scaffold through efficient and versatile synthetic routes is paramount for its application in drug discovery. Fortunately, a variety of methods have been developed for the synthesis of the quinazolinone core.[6][7][8] Many of these methods offer high yields and the ability to introduce a wide range of substituents, facilitating the creation of diverse compound libraries.[8]

Common synthetic approaches include:

-

Microwave-assisted synthesis: This method often leads to shorter reaction times and higher yields.[6]

-

Metal-catalyzed reactions: Catalysts such as palladium and copper can be used to form key bonds in the quinazolinone ring system.[6]

-

One-pot synthesis: These procedures streamline the synthetic process by combining multiple steps into a single reaction vessel, improving efficiency.[6]

-

Ultrasound-promoted reactions: Sonication can enhance reaction rates and yields.[6]

Caption: A generalized workflow for the synthesis of quinazolinone derivatives.

A Spectrum of Biological Activities

The true significance of the quinazolinone core lies in its broad and potent biological activities. Derivatives have been shown to be effective against a wide range of diseases, demonstrating the scaffold's remarkable therapeutic potential.[3][4][9]

Anticancer Activity

The quinazolinone scaffold is a cornerstone in the development of modern anticancer therapies.[5][10] In the last two decades, over 20 drugs containing a quinazoline or quinazolinone core have been approved by the FDA for anti-tumor use.[5][10] These agents act through various mechanisms to halt the progression of cancer.[10]

Key Mechanisms of Action:

-

Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[5][10] A prime target is the Epidermal Growth Factor Receptor (EGFR), which is often overactive in various cancers.[11][12]

-

Tubulin Polymerization Inhibition: Quinazolinones can interfere with the formation of microtubules, essential components of the cellular cytoskeleton involved in cell division.[13][14] This disruption leads to cell cycle arrest and apoptosis (programmed cell death).[13]

-

Induction of Apoptosis: Quinazolinone derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[5][15]

-

Inhibition of DNA Repair Enzymes: Some derivatives inhibit enzymes like poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair, making cancer cells more susceptible to damage.[1][16]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

Substitutions at the 2, 6, and 8 positions of the quinazoline ring are significant for pharmacological activity.[2][13]

-

The presence of a 4-anilino group is a common feature in many EGFR inhibitors.[11][12]

-

Aryl rings substituted with halogens, nitro, or methoxy groups can enhance binding to microtubules.[13]

-

The addition of different heterocyclic moieties at position 3 can increase activity.[2]

| Compound Type | Target/Mechanism | Examples | Reference |

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase Inhibition | Gefitinib, Erlotinib, Lapatinib | [11][12] |

| 2,3-Disubstituted Quinazolinones | Tubulin Polymerization Inhibition | --- | [13][17] |

| Quinazoline-2,4(1H,3H)-diones | PARP-1 Inhibition | --- | [16] |

| Quinazolinone Hybrids | Dual Kinase/Tubulin Inhibition | --- | [16] |

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Quinazolinone derivatives have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.[1][18][19]

Key Mechanisms of Action:

-

Inhibition of DNA Gyrase: Some quinazolinone derivatives inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[1][20]

-

Disruption of Cell Wall Synthesis: They can interfere with the integrity of the bacterial cell wall.[1]

-

Interaction with Fungal Cell Components: Certain derivatives have shown good antifungal activity against various fungal strains.[1][9]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

-

Substitutions at positions 2 and 3 of the quinazolinone ring are crucial.[1]

-

The presence of a halogen atom at the 6 and 8 positions can enhance activity.[1]

-

An amine or substituted amine at the 4th position can also improve antimicrobial effects.[1]

Anticonvulsant and CNS Activity

Quinazolinone derivatives have also been investigated for their effects on the central nervous system (CNS), particularly as anticonvulsant agents.[21][22]

Key Mechanisms of Action:

-

GABA-A Receptor Modulation: Many quinazoline-based anticonvulsants are thought to act by enhancing the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[21][22] This leads to a calming effect on neuronal activity.

Structure-Activity Relationship (SAR) Insights for Anticonvulsant Activity:

-

Specific substitutions on the quinazoline ring can lead to high binding affinity for the GABA-A receptor.[21][22]

-

The presence of halogen substituents (e.g., chloro, bromo, fluoro) on an aromatic ring attached to the quinazoline core has been shown to increase anticonvulsant effectiveness.[21]

Case Study: Gefitinib (Iressa®) - A Quinazolinone-Based EGFR Inhibitor

Gefitinib is a prime example of a successful drug developed from the quinazolinone scaffold.[23][24] It is a first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific activating mutations in the EGFR gene.[25][26]

Mechanism of Action:

Gefitinib functions as an ATP-competitive inhibitor.[23] It selectively and reversibly binds to the ATP-binding site within the tyrosine kinase domain of EGFR.[23][25] This prevents the autophosphorylation of the receptor, which is a critical step in activating downstream signaling pathways.[24][25] By blocking these pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, gefitinib inhibits cancer cell proliferation and survival, and can induce apoptosis.[25][27]

Caption: Mechanism of action of Gefitinib, a quinazolinone-based EGFR inhibitor.

Experimental Protocols

Representative Protocol for EGFR Kinase Assay:

This protocol provides a general framework for assessing the inhibitory activity of a quinazolinone derivative against EGFR kinase.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Test quinazolinone compound (dissolved in DMSO)

-

Gefitinib (as a positive control)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader (luminometer)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and gefitinib in the kinase assay buffer.

-

In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.

-

Plot the kinase activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[23]

-

Future Perspectives and Conclusion

The quinazolinone core structure continues to be a highly fruitful area of research in medicinal chemistry.[7] Its proven success in generating clinically effective drugs, particularly in oncology, fuels ongoing efforts to explore its potential in other therapeutic areas.[28][29] Future research will likely focus on:

-

Development of novel hybrid molecules: Combining the quinazolinone scaffold with other pharmacophores to create multi-target drugs with enhanced efficacy and reduced potential for resistance.[28]

-

Exploration of new biological targets: High-throughput screening of diverse quinazolinone libraries against a wider range of biological targets may uncover novel therapeutic applications.

-

Overcoming drug resistance: Designing next-generation quinazolinone derivatives that are effective against resistant strains of cancer cells or microbes.[30]

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ujpronline.com [ujpronline.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 9. acgpubs.org [acgpubs.org]

- 10. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. mdpi.com [mdpi.com]

- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]

- 16. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 19. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 20. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 26. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 27. researchgate.net [researchgate.net]

- 28. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ijpba.info [ijpba.info]

- 30. japsonline.com [japsonline.com]

A Technical Guide to 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One and Its Derivatives: Synthesis, Properties, and Pharmacological Significance

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, yet significant, member of this family: 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One and its derivatives. These compounds have garnered substantial interest for their diverse pharmacological activities, including notable anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] We will delve into the synthetic strategies for creating these molecules, explore their physicochemical characteristics, and provide an in-depth review of their biological applications, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this promising class of heterocyclic compounds.

Introduction to the Quinazolinone Core

Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidinone ring.[3] Their structural versatility allows for substitutions at various positions, leading to a vast library of derivatives with a wide spectrum of biological activities.[6] The dihydro-2(1H)-one variant, specifically, provides a unique three-dimensional structure that is crucial for its interaction with biological targets.

The addition of a methyl group at the N-3 position, creating the this compound core, significantly influences the molecule's lipophilicity and conformational flexibility. This, in turn, impacts its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to specific receptors or enzymes.[7]

Synthetic Strategies and Methodologies

The synthesis of the 3,4-dihydroquinazolin-2(1H)-one scaffold is versatile, with numerous methods reported in the literature. A prevalent and efficient approach involves a one-pot, three-component condensation reaction.

Foundational Synthesis: The Multicomponent Reaction

A highly effective method for synthesizing the core structure and its derivatives involves the condensation of an appropriate anthranilamide (or its precursor, isatoic anhydride), an aldehyde, and an amine.[8][9] The use of N-methyl isatoic anhydride, for instance, directly yields N-1 methylated derivatives.[10]

Causality in Synthesis: The choice of starting materials is critical. Isatoic anhydride is an attractive precursor as its reaction with an amine generates the necessary 2-aminobenzamide intermediate in situ, followed by decarboxylation.[8] The subsequent condensation with an aldehyde and intramolecular cyclization forms the dihydroquinazolinone ring. Catalysts, such as Lewis acids or reusable solid acids like graphene oxide, are often employed to increase the electrophilicity of the aldehyde's carbonyl carbon, thereby accelerating the reaction rate and improving yields.[8][11]

Below is a generalized workflow for this synthetic approach.

Caption: Generalized workflow for the one-pot synthesis of 3,4-dihydroquinazolin-2(1H)-one derivatives.

Solid-Phase Synthesis for Library Generation

For high-throughput screening and the rapid generation of derivative libraries, solid-phase synthesis offers a compelling alternative.[5] This methodology involves anchoring a precursor, such as 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, to a resin.[5] Subsequent chemical transformations build the dihydroquinazolinone scaffold, allowing for diverse substituents to be introduced at various positions before the final product is cleaved from the solid support.[5]

Expert Insight: The advantage of solid-phase synthesis lies in the simplification of purification; excess reagents and byproducts are simply washed away. This makes it an invaluable tool in drug discovery for quickly exploring structure-activity relationships (SAR).

Physicochemical Properties and Structural Characterization

The identity and purity of synthesized this compound derivatives are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for structural elucidation. Key characteristic signals in 1H NMR include the protons of the aromatic ring, a singlet for the methylene protons at the C-4 position (around δ 4.30 ppm), and signals corresponding to the N-methyl group and other substituents.[12][13][14]

-

Infrared (IR) Spectroscopy: IR spectra typically show characteristic absorption bands for the N-H stretching (if unsubstituted at N-1), aromatic C-H stretching, and a strong C=O (amide) stretching band around 1630-1680 cm-1.[11][15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate molecular weight.[16]

| Property | Typical Data / Observation | Significance |

| Appearance | White to off-white crystalline solid | Indicates purity. |

| Melting Point | Varies with substitution, typically >150 °C | A sharp melting point range suggests high purity. |

| 1H NMR (DMSO-d6) | δ 4.30 (s, 2H, -CH2-), δ 6.7-7.1 (m, 4H, Ar-H), δ 8.98 (s, 1H, N1-H)[12] | Confirms the core dihydroquinazolinone structure. |

| 13C NMR (DMSO-d6) | δ ~67 (C4), δ ~164 (C2, C=O)[11] | Verifies the carbon skeleton and key functional groups. |

| IR (KBr, cm-1) | ~3300 (N-H), ~1655 (C=O, amide)[11] | Confirms the presence of key functional groups. |

Table 1: Summary of typical physicochemical and spectroscopic data for the dihydroquinazolin-2(1H)-one scaffold.

Pharmacological Profile and Biological Activities

Derivatives of the this compound core exhibit a remarkable range of pharmacological activities. This versatility makes them attractive candidates for drug development programs targeting various diseases.

Anticonvulsant Activity

The quinazolinone scaffold is historically linked to central nervous system (CNS) activity, with methaqualone being a well-known, albeit controversial, sedative-hypnotic.[17][18] Modern research focuses on modifying the scaffold to enhance anticonvulsant properties while minimizing sedative side effects.[19]

Mechanism of Action: Many quinazolinone derivatives are believed to exert their anticonvulsant effects by acting as positive allosteric modulators of the GABAA receptor.[10][17] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. By enhancing the effect of GABA at the receptor, these compounds increase neuronal inhibition, which can suppress the excessive electrical discharges that characterize seizures.[17] This mechanism is supported by in vivo studies where the anticonvulsant effect is reversed by flumazenil, a known antagonist of the benzodiazepine binding site on the GABAA receptor.[17]

Caption: Proposed mechanism of action for anticonvulsant quinazolinone derivatives via GABA-A receptor modulation.

Structure-Activity Relationship (SAR):

-

Substitution at the N-3 position is crucial. Studies have shown that incorporating butyl or benzyl groups can significantly affect anticonvulsant potency.[7][19]

-

The presence of electron-withdrawing groups (e.g., chlorine) or electron-donating groups (e.g., methoxy) on aryl rings attached to the core can enhance activity, likely by influencing lipophilicity and target binding.[7]

Anticancer and Antimicrobial Activities

The dihydroquinazolinone scaffold is also being explored for its potential in oncology and infectious diseases. Certain derivatives have demonstrated cytotoxic activity against various cancer cell lines, including HepG-2 (liver), A2780 (ovarian), and MDA-MB-231 (breast).[5] The proposed mechanisms often involve the inhibition of key enzymes like kinases or interactions with proteins such as BRD4.[5] Additionally, various derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory properties.[4]

Key Experimental Protocols

The following protocols are presented as self-validating systems, providing clear steps and rationale for the synthesis and evaluation of these compounds.

Protocol: Synthesis of 3-Methyl-2-phenyl-3,4-dihydroquinazolin-2(1H)-one

This protocol describes a representative one-pot, three-component synthesis.

Rationale: This procedure utilizes the reaction of 2-aminobenzamide with benzaldehyde and methylamine (generated in situ or added directly) to form the target compound. An acid catalyst is used to activate the aldehyde.

Materials:

-

2-Aminobenzamide (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Methylamine solution (40% in H₂O, 1.2 mmol)

-

p-Toluenesulfonic acid (p-TSA) (0.1 mmol)

-

Ethanol (20 mL)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Combine 2-aminobenzamide, benzaldehyde, and p-TSA in the round-bottom flask containing ethanol.

-

Add the methylamine solution dropwise to the stirring mixture.

-

Attach the condenser and heat the mixture to reflux (approximately 78 °C).

-

Expertise Note: Refluxing is necessary to provide sufficient energy to overcome the activation barrier for the condensation and cyclization steps, ensuring the reaction proceeds to completion. Monitor the reaction by Thin Layer Chromatography (TLC).

-

-

After 4-6 hours (or upon completion as indicated by TLC), cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The resulting crude product will often precipitate. If not, add cold water to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure compound.

-

Dry the final product under vacuum and characterize using NMR, IR, and MS.

Protocol: In-vitro Anticonvulsant Activity Screening (scPTZ Model)

This protocol outlines a standard primary screening method for anticonvulsant potential.

Rationale: The subcutaneous pentylenetetrazole (scPTZ) seizure model is used to identify compounds that can raise the seizure threshold. PTZ is a GABAA receptor antagonist, and compounds that protect against PTZ-induced seizures often act through the GABAergic system.[7]

Materials:

-

Test compounds (e.g., synthesized quinazolinone derivatives)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pentylenetetrazole (PTZ)

-

Male Swiss albino mice (18-25 g)

-

Syringes for intraperitoneal (i.p.) and subcutaneous (s.c.) injection

Procedure:

-

Divide mice into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., ethosuximide), and test groups for each synthesized compound.

-

Dissolve or suspend the test compounds and the positive control in the vehicle to the desired concentration (e.g., for a 100 mg/kg dose).

-

Administer the test compounds or vehicle intraperitoneally (i.p.) to the respective groups of mice.

-

After a specific pretreatment time (e.g., 30-60 minutes, to allow for drug absorption and distribution), administer PTZ subcutaneously at a convulsant dose (e.g., 85 mg/kg).

-

Immediately place each mouse in an individual observation cage and observe for 30 minutes.

-

Record the latency to the first seizure (clonic or tonic) and the percentage of mice in each group that are protected from seizures.

-

Trustworthiness Note: A compound is considered to provide protection if the animal shows no signs of clonic seizures lasting for at least 5 seconds during the observation period.

-

-

Analyze the data statistically to determine if the test compounds provide significant protection compared to the vehicle control group. Compounds showing significant activity can be advanced to determine their median effective dose (ED50).[10]

Future Perspectives and Conclusion

The this compound scaffold and its derivatives represent a highly promising area for therapeutic innovation. The synthetic accessibility and the wide range of achievable biological activities make them prime candidates for further investigation. Future research should focus on:

-

Lead Optimization: Fine-tuning the structure through medicinal chemistry to enhance potency and selectivity for specific biological targets while improving ADME and safety profiles.

-

Mechanism Elucidation: Expanding beyond GABAA modulation to investigate other potential targets, such as voltage-gated ion channels or specific kinases, which could be relevant for their anticancer or anti-inflammatory effects.

-

Enantioselective Synthesis: Many derivatives possess a chiral center at the C-4 position. Developing enantioselective synthetic methods is crucial, as different enantiomers often exhibit distinct pharmacological activities and toxicities.

References

- 1. researchgate.net [researchgate.net]

- 2. eipublication.com [eipublication.com]

- 3. ujpronline.com [ujpronline.com]

- 4. One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1<i>H</i>)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. Synthesis, in vivo and in silico evaluation of novel 2,3-dihydroquinazolin-4(1H)-one derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 3,4-DIHYDROQUINAZOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]

- 13. scispace.com [scispace.com]

- 14. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 19. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3,4-Dihydroquinazolin-2(1H)-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroquinazolin-2(1H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical development of this important pharmacophore. We will explore the pioneering synthetic methodologies, the evolution of more efficient and versatile routes, and the burgeoning understanding of the structure-activity relationships that have cemented its status as a "privileged structure" in drug discovery. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the 3,4-dihydroquinazolin-2(1H)-one framework.

A Historical Perspective: From Serendipity to Rational Design

The story of the 3,4-dihydroquinazolin-2(1H)-one scaffold is intrinsically linked to the broader history of quinazoline chemistry. The first synthesis of a quinazoline derivative is often attributed to Peter Griess in 1869, who obtained 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of anthranilic acid and cyanogen. While not the specific 2-oxo scaffold, this seminal work laid the foundation for the exploration of this heterocyclic family.

The initial forays into quinazolinone chemistry were largely exploratory, driven by the desire to understand the reactivity of these novel structures. However, the 20th century witnessed a paradigm shift, with the discovery of the potent hypnotic and sedative properties of certain quinazolinone derivatives, most notably methaqualone. This discovery ignited a surge of interest in the pharmacological potential of this class of compounds, leading to the synthesis and evaluation of a vast array of analogues.

It was within this context of burgeoning medicinal chemistry research that the 3,4-dihydroquinazolin-2(1H)-one scaffold began to emerge as a distinct and valuable entity. Early synthetic efforts were often extensions of established quinazolinone syntheses, with chemists adapting existing methods to generate the 2-oxo variant. The true value of this specific scaffold, however, became increasingly apparent as researchers began to uncover its unique biological activity profile, distinct from its 4-oxo and 2,4-dione counterparts. This realization marked a transition from serendipitous discovery to the rational design of 3,4-dihydroquinazolin-2(1H)-one-based therapeutic agents.

The Evolving Art of Synthesis: From Classical Methods to Modern Innovations

The synthetic accessibility of the 3,4-dihydroquinazolin-2(1H)-one core has been a critical factor in its widespread adoption in drug discovery programs. Over the years, a diverse range of synthetic strategies has been developed, each with its own advantages and limitations. This section will detail some of the most significant and widely employed methods, highlighting the underlying chemical principles and the rationale for their development.

The Foundational Approach: Cyclization of 2-Aminobenzylamine

One of the most direct and versatile methods for the construction of the 3,4-dihydroquinazolin-2(1H)-one ring system involves the cyclization of 2-aminobenzylamine with a suitable one-carbon carbonyl source. This approach offers a high degree of flexibility, allowing for the introduction of substituents at various positions of the heterocyclic core.

Causality of Experimental Choices: The choice of the carbonyl source is critical in this synthesis. Phosgene and its derivatives (e.g., triphosgene, carbonyldiimidazole) are highly effective but pose significant safety concerns due to their toxicity. Milder and safer alternatives, such as urea and its derivatives, have been developed to address these issues. The reaction conditions, including the choice of solvent and the use of a base, are also crucial for achieving high yields and minimizing side reactions.

Materials:

-

2-Aminobenzylamine

-

Triphosgene

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 2-aminobenzylamine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,4-dihydroquinazolin-2(1H)-one.

Self-Validating System: The purity of the final product can be confirmed by a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis. The characteristic signals in the NMR spectra and the molecular ion peak in the mass spectrum will confirm the formation of the desired product.

Caption: Synthesis of 3,4-dihydroquinazolin-2(1H)-one from 2-aminobenzylamine.

The Isatoic Anhydride Route: A Gateway to Diversity

The use of isatoic anhydride as a starting material represents another powerful and widely utilized strategy for the synthesis of 3,4-dihydroquinazolin-2(1H)-ones. This approach is particularly attractive due to the commercial availability of a wide range of substituted isatoic anhydrides, which allows for the rapid generation of diverse libraries of compounds for biological screening.

Causality of Experimental Choices: The key to this synthesis is the in situ formation of a 2-aminobenzamide intermediate, which then undergoes cyclization. The choice of the amine component in the reaction is crucial, as it determines the substituent at the N-3 position of the final product. The reaction is often carried out in the presence of a catalyst, such as a Lewis or Brønsted acid, to facilitate the cyclization step. The development of one-pot, multi-component reactions involving isatoic anhydride, an aldehyde, and an amine has further enhanced the efficiency and practicality of this methodology.[1]

Materials:

-

Isatoic anhydride

-

Aldehyde (e.g., benzaldehyde)

-

Primary amine (e.g., aniline)

-

Ethanol

-

Catalyst (e.g., p-toluenesulfonic acid monohydrate, p-TSA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of isatoic anhydride (1.0 eq) in ethanol, add the primary amine (1.1 eq) and the aldehyde (1.1 eq).

-

Add a catalytic amount of p-TSA (0.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,3-disubstituted 3,4-dihydroquinazolin-2(1H)-one.

Self-Validating System: The structural elucidation of the final product can be achieved through spectroscopic methods (NMR, MS) and elemental analysis. The presence of signals corresponding to the substituents introduced from the aldehyde and the amine will confirm the successful three-component coupling and cyclization.

Caption: One-pot synthesis from isatoic anhydride.

Modern Catalytic and One-Pot Approaches: The Drive for Efficiency and Sustainability

In recent years, there has been a significant emphasis on the development of more sustainable and efficient synthetic methods in organic chemistry. This trend is clearly reflected in the evolution of synthetic strategies for 3,4-dihydroquinazolin-2(1H)-ones. Researchers have explored a variety of catalytic systems, including transition metal catalysts and organocatalysts, to promote the cyclization reaction under milder conditions and with higher atom economy.[1]

Furthermore, the development of one-pot, multi-component reactions has revolutionized the synthesis of these compounds. These reactions allow for the construction of complex molecules from simple, readily available starting materials in a single synthetic operation, thereby reducing the number of purification steps and minimizing waste generation.

Causality of Experimental Choices: The choice of catalyst in these modern approaches is dictated by the specific transformation being targeted. For example, palladium catalysts have been employed for the carbonylation of 2-haloanilines, followed by cyclization with an amine to afford the 3,4-dihydroquinazolin-2(1H)-one core. The rationale behind the development of one-pot procedures is to streamline the synthetic process, making it more time- and resource-efficient. These approaches are particularly valuable in the context of high-throughput synthesis and library generation for drug discovery.

Therapeutic Relevance: A Scaffold for Diverse Biological Activities

The enduring interest in the 3,4-dihydroquinazolin-2(1H)-one scaffold is a direct consequence of its remarkable versatility as a pharmacophore. Derivatives of this heterocyclic system have been shown to exhibit a wide spectrum of biological activities, making them attractive candidates for the development of new drugs for a variety of diseases.

Table 1: Biological Activities of 3,4-Dihydroquinazolin-2(1H)-one Derivatives

| Biological Activity | Target/Mechanism of Action | Representative Examples |

| Anticancer | Kinase inhibitors (e.g., EGFR, VEGFR), Tubulin polymerization inhibitors | Gefitinib (related quinazolinone), various experimental compounds |

| Antimicrobial | Inhibition of essential bacterial enzymes | Novel synthetic derivatives |

| Antiviral | Inhibition of viral replication | Various experimental compounds |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production | Novel synthetic derivatives |

| Anticonvulsant | Modulation of ion channels in the central nervous system | Afloqualone (related quinazolinone) |

Expertise & Experience: The diverse biological activities of 3,4-dihydroquinazolin-2(1H)-ones can be attributed to their ability to adopt a range of conformations and to engage in a variety of non-covalent interactions with biological macromolecules. The presence of the urea-like motif within the heterocyclic ring allows for the formation of key hydrogen bonds with protein targets. Furthermore, the aromatic ring system provides a scaffold for the introduction of various substituents that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Structure-activity relationship (SAR) studies have been instrumental in guiding the design of more potent and selective 3,4-dihydroquinazolin-2(1H)-one-based drugs. For example, in the case of kinase inhibitors, the substituent at the N-1 position is often designed to interact with the hinge region of the kinase, while the substituent at the C-4 position can be modified to enhance selectivity and improve pharmacokinetic properties.

References

3-Methyl-3,4-Dihydroquinazolin-2(1h)-One solubility in different solvents

An In-Depth Technical Guide to the Solubility of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound. Given the nascent stage of publicly available, specific solubility data for this compound, this document emphasizes the foundational principles and robust methodologies required to generate reliable and reproducible solubility profiles.

Introduction: The Quinazolinone Core and the Imperative of Solubility

This compound belongs to the quinazolinone class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] The journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties, with solubility chief among them.

Poor solubility can severely hamper drug development, leading to unpredictable in vitro results, poor bioavailability, and challenges in formulation.[2][3] Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various solvents is not merely a data-gathering exercise; it is a fundamental prerequisite for its rational development. This guide will equip the researcher with the theoretical knowledge and practical protocols to undertake this essential characterization.

Physicochemical Profile of this compound

Understanding the inherent chemical and physical properties of a compound is the first step in predicting and interpreting its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | [4][5][6] |

| Molecular Weight | 162.19 g/mol | [4][5][6] |

| Melting Point | 200-203 °C | [6][7] |

| Computed LogP | 1.66 | [5] |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature to form a saturated solution in equilibrium with the undissolved solid.

"Like Dissolves Like": The Role of Polarity

The polarity of both the solute and the solvent is a primary determinant of solubility.

-

Polar Solvents (e.g., water, methanol, ethanol) have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Aprotic Polar Solvents (e.g., DMSO, DMF) have large dipole moments but do not have O-H or N-H bonds. They are good at dissolving polar compounds. Studies on related pyrazolo quinazoline derivatives have shown that solubility is often greatest in N,N-dimethylformamide (DMF).[10]

-

Nonpolar Solvents (e.g., hexane, toluene) have small dipole moments and dissolve nonpolar solutes through van der Waals forces.

The Influence of Temperature

For most solid solutes, solubility increases with temperature.[9][10] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state. This relationship is crucial for crystallization processes and for determining appropriate storage conditions for stock solutions.

The Critical Impact of pH

As previously mentioned, the solubility of ionizable compounds is highly pH-dependent.[8][11] For a basic compound like this compound, the equilibrium between the neutral form (B) and its protonated, conjugate acid form (BH⁺) is governed by the pH of the solution and the compound's pKa.

B + H₂O ⇌ BH⁺ + OH⁻

At a pH below the pKa, the protonated form (BH⁺) will predominate. This ionic form is generally much more soluble in aqueous media than the neutral form. Therefore, adjusting the pH of aqueous buffers can be a powerful tool to enhance the solubility of this compound.[8]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the Shake-Flask Method .[12][13][14] This method is widely accepted for its reliability and accuracy.[13] It involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached.[12][15]

Detailed Protocol: The Shake-Flask Method